2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide
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Overview
Description
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide is a compound that features both an imidazole ring and an ethylamino group. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide typically involves the formation of the imidazole ring followed by the introduction of the ethylamino group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent alkylation or acylation reactions introduce the ethylamino group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The ethylamino group may interact with biological membranes and proteins, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide
- 2-(Propylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide
- 2-(Butylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide
Uniqueness
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanamide is unique due to its specific combination of the ethylamino group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(ethylamino)-4-imidazol-1-yl-2-methylpentanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-14-11(3,10(12)16)7-9(2)15-6-5-13-8-15/h5-6,8-9,14H,4,7H2,1-3H3,(H2,12,16) |
InChI Key |
AHRRNGUOKZLSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CC(C)N1C=CN=C1)C(=O)N |
Origin of Product |
United States |
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